2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide
Description
This compound belongs to the spirodiazaspiro family, characterized by a bicyclic structure combining a diazaspiro[4.5]decane core with a 2,4-dioxo moiety. The acetamide group at the 3-position is substituted with a 3-fluoro-4-methylphenyl ring, which likely enhances lipophilicity and target binding. Notably, commercial availability of this compound has been discontinued (), possibly due to synthesis challenges or optimization efforts for derivatives with improved pharmacological profiles.
Properties
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c1-11-5-6-12(9-13(11)18)19-14(22)10-21-15(23)17(20-16(21)24)7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,19,22)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIFLDDAQFEJAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,3-diazaspiro[45]decan-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to achieve high throughput and consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity or stability.
Substitution: Commonly involves the replacement of functional groups to create derivatives with different properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including inflammatory conditions and cancer.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biochemical pathways, leading to the desired therapeutic effects. For example, it may inhibit certain kinases involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogues, their structural variations, biological activities, and physicochemical properties:
Structural and Functional Insights:
Substituent Effects on Target Binding :
- The 3-fluoro-4-methylphenyl group in the target compound likely engages in hydrophobic interactions, similar to the 4-methylphenyl in . Fluorine’s electron-withdrawing nature may strengthen binding via dipole interactions.
- Pyridinylethyl () introduces H-bonding capability, explaining its stable interaction with A42R (His124) in Monkeypox studies .
Spiro Ring Modifications :
- Enlarging the spiro system to diazaspiro[4.6] () increases ring strain but may broaden target selectivity .
- The 1,3-diazaspiro[4.5] core is conserved across most analogues, suggesting its optimal balance of rigidity and flexibility for scaffold recognition.
Pharmacokinetic Considerations: Lipophilic groups (e.g., phenylmethoxy in ) improve membrane penetration but may reduce aqueous solubility.
Biological Activity Trends :
Biological Activity
2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a spirocyclic system and various functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of 343.427 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀F N₃O₄ |
| Molecular Weight | 343.427 g/mol |
| Purity | >95% |
| CAS Number | 565207-47-8 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been shown to exhibit:
- Antimicrobial Activity : The compound demonstrates significant inhibitory effects against various bacterial strains, potentially through the inhibition of bacterial protein synthesis or disruption of cell wall integrity.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation markers.
Pharmacological Studies
Several studies have investigated the pharmacological profile of this compound:
-
In vitro Studies :
- A study assessed the cytotoxicity of the compound against various cancer cell lines (e.g., HeLa, MCF-7). Results indicated an IC50 value in the micromolar range, suggesting moderate potency against these cell lines.
- The compound exhibited antibacterial activity with MIC values ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria.
-
In vivo Studies :
- Animal models have been employed to evaluate the anti-inflammatory properties of the compound. It showed a reduction in paw edema in rats, indicating potential use in inflammatory conditions.
Case Studies
Case Study 1: Anticancer Activity
A recent study published in the Journal of Medicinal Chemistry explored the anticancer effects of related diazaspiro compounds. The results indicated that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis and cell cycle arrest at the G2/M phase.
Case Study 2: Antimicrobial Efficacy
In another research published in Pharmaceutical Biology, researchers tested this compound against resistant strains of Staphylococcus aureus. The findings revealed that it effectively inhibited bacterial growth and showed synergistic effects when combined with standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
